molecular formula C15H21N3O4 B1502339 (S)-tert-Butyl (1-(2-nitrophenyl)pyrrolidin-3-yl)carbamate CAS No. 348165-32-2

(S)-tert-Butyl (1-(2-nitrophenyl)pyrrolidin-3-yl)carbamate

Cat. No.: B1502339
CAS No.: 348165-32-2
M. Wt: 307.34 g/mol
InChI Key: ASGSCQCZBVODJB-NSHDSACASA-N
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Description

Historical Context and Development

The development of (S)-tert-Butyl (1-(2-nitrophenyl)pyrrolidin-3-yl)carbamate is intrinsically linked to the historical evolution of the tert-butyloxycarbonyl protecting group, commonly known as the Boc group. The Boc protecting group was first introduced by Louis A. Carpino in the 1950s as an innovative solution to the challenges faced in peptide synthesis. Carpino's pioneering work demonstrated that the tert-butyloxycarbonyl group possessed much greater acid lability compared to the previously dominant benzyloxycarbonyl protecting group, which facilitated more efficient peptide synthesis protocols. This breakthrough discovery enabled a new strategic approach in peptide chemistry, where the Boc group served as a temporary amino-protecting group while maintaining compatibility with more acid-stable permanent side-chain protecting groups.

The historical significance of the Boc protecting group extended beyond peptide synthesis into broader organic chemistry applications. Carpino's development proved particularly valuable for solid-phase peptide synthesis, where the rapid removal of Boc groups by trifluoroacetic acid in dichloromethane or hydrogen chloride in dioxane provided essential synthetic flexibility. The evolution from simple Boc-protected amino acids to more complex derivatives like this compound represents a natural progression in the field, where researchers sought to combine the proven utility of the Boc protecting group with increasingly sophisticated molecular frameworks.

The synthesis methodology for compounds containing both pyrrolidine rings and nitrophenyl substituents has evolved significantly over the past several decades. Early approaches to pyrrolidine derivatives relied on traditional cyclization reactions, but modern synthetic strategies have incorporated advanced palladium-catalyzed reactions for enhanced stereoselectivity and yield optimization. The integration of these methodological advances with Boc protection chemistry has enabled the development of compounds like this compound, which represent sophisticated examples of contemporary synthetic organic chemistry.

Positioning in Contemporary Organic Chemistry

In the landscape of contemporary organic chemistry, this compound occupies a distinctive position as a member of the pyrrolidine derivative class, which are recognized for their significance in medicinal chemistry and organic synthesis. Pyrrolidine derivatives are characterized as cyclic amines containing a five-membered nitrogen-containing ring, and they frequently serve as crucial intermediates in pharmaceutical development due to their inherent biological activity and versatility in synthetic transformations. The specific structural features of this compound, including its tert-butyl group, nitrophenyl moiety, and carbamate functional group, contribute to its unique chemical properties and potential applications across various scientific disciplines.

Modern carbamate chemistry has experienced significant advancement through the development of novel synthetic methodologies. Traditional approaches to carbamate synthesis have been supplemented by innovative techniques such as three-component coupling reactions involving primary amines, carbon dioxide, and alkyl halides in the presence of cesium carbonate and tetrabutylammonium iodide. These methodological improvements have enabled more efficient preparation of complex carbamate derivatives, including compounds with stereochemically defined centers like this compound. The compound's synthesis typically involves multiple strategic steps, including formation of the pyrrolidine ring, introduction of the nitrophenyl substituent, and installation of the carbamate protecting group through reaction with di-tert-butyl dicarbonate.

The stereochemical aspects of this compound position it within the broader context of enantioselective synthesis, a field that has gained tremendous importance in pharmaceutical chemistry. The (S)-configuration denotes a specific three-dimensional arrangement around the stereogenic center, which can significantly influence the compound's reactivity and potential biological activity. Contemporary organic chemistry places increasing emphasis on the development of chiral compounds with defined stereochemistry, as different enantiomers can exhibit vastly different properties in biological systems.

Importance in Chemical Research

The research significance of this compound extends across multiple domains of chemical investigation, primarily centered on its utility as a synthetic intermediate and its potential contributions to pharmaceutical development. The compound's structural complexity makes it an attractive target for investigating advanced synthetic methodologies, particularly those involving stereoselective transformations and protecting group strategies. Research into this compound has demonstrated its capacity to participate in various chemical reactions typical of both amines and carbamates, including reduction reactions that can target the nitro group to convert it to an amino group, and substitution reactions involving the nitrophenyl moiety.

The mechanistic aspects of this compound chemistry have provided valuable insights into the reactivity patterns of related compounds. The presence of the nitro group enhances the electrophilicity of the aromatic ring, while the tert-butyl group provides steric protection that influences reaction selectivity. These reactivity patterns have implications for the rational design of synthetic pathways leading to more complex molecular targets, particularly in the context of pharmaceutical intermediate synthesis.

Recent investigations into fragment-based screening approaches have highlighted the importance of compounds with structural features similar to this compound. Nuclear magnetic resonance spectroscopy studies have demonstrated that fragments containing nitrophenyl and pyrrolidine components can induce specific chemical shift perturbations when binding to protein targets, providing valuable information about molecular recognition patterns. These findings suggest that compounds like this compound may serve as useful starting points for the development of more potent and selective molecular probes.

The following table summarizes key structural and analytical data for this compound:

Property Value Reference
Molecular Formula C15H21N3O4
Molecular Weight 307.34 g/mol
CAS Registry Number 348165-32-2
Stereochemistry (S)-configuration
MDL Number MFCD11041691
Defined Stereocenters 1
Monoisotopic Mass 307.153206
Average Mass 307.350

The synthetic accessibility of this compound through established methodologies has facilitated its incorporation into research programs focused on developing new synthetic strategies and exploring structure-activity relationships. The compound's well-defined stereochemistry and multiple functional groups provide opportunities for selective modifications that can lead to libraries of related compounds for systematic study. This systematic approach to chemical modification has proven valuable in understanding how structural changes influence chemical reactivity and potential biological activity.

Properties

IUPAC Name

tert-butyl N-[(3S)-1-(2-nitrophenyl)pyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4/c1-15(2,3)22-14(19)16-11-8-9-17(10-11)12-6-4-5-7-13(12)18(20)21/h4-7,11H,8-10H2,1-3H3,(H,16,19)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGSCQCZBVODJB-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN(C1)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693171
Record name tert-Butyl [(3S)-1-(2-nitrophenyl)pyrrolidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

348165-32-2
Record name tert-Butyl [(3S)-1-(2-nitrophenyl)pyrrolidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

(S)-tert-Butyl (1-(2-nitrophenyl)pyrrolidin-3-yl)carbamate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the specific enzyme and reaction context. For example, it may bind to the active site of an enzyme, altering its activity and affecting the overall biochemical pathway. The interactions between this compound and biomolecules are typically characterized by non-covalent bonds, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, this compound can alter the expression levels of specific genes, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific proteins or enzymes, leading to inhibition or activation of their functions. For example, it may inhibit an enzyme by occupying its active site, preventing substrate binding and subsequent catalytic activity. Alternatively, this compound may activate an enzyme by inducing a conformational change that enhances its activity. These interactions can result in changes in gene expression, protein function, and overall cellular behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impacts on cellular function. This compound may exhibit varying degrees of stability under different experimental conditions, influencing its effectiveness and reliability in biochemical assays. Additionally, prolonged exposure to this compound may lead to degradation products that could have distinct biological activities. Long-term studies in vitro or in vivo are necessary to fully understand the temporal effects of this compound on cellular function.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating specific biochemical pathways or cellular processes. At higher doses, it may induce toxic or adverse effects, potentially leading to cellular damage or dysfunction. Understanding the dosage-dependent effects of this compound is crucial for determining its therapeutic potential and safety profile in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound may undergo enzymatic reactions that modify its chemical structure, leading to the formation of metabolites with distinct biological activities. The metabolic pathways of this compound can influence its pharmacokinetics, bioavailability, and overall efficacy in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of this compound can affect its biological activity and interactions with target biomolecules. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical and pharmacological applications.

Subcellular Localization

The subcellular localization of this compound is determined by various factors, including targeting signals and post-translational modifications. This compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its biological effects. The localization of this compound within subcellular structures can influence its activity, stability, and interactions with other biomolecules.

Biological Activity

(S)-tert-Butyl (1-(2-nitrophenyl)pyrrolidin-3-yl)carbamate, with the CAS number 348165-32-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its interactions with biological targets, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H21N3O4
  • Molecular Weight : 307.34 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with a nitrophenyl group and a tert-butyl carbamate moiety.

The compound's biological activity can be attributed to its ability to interact with various enzymes and receptors. Notably, it may exhibit inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling.

Biological Activity Overview

Recent studies have indicated that compounds similar to this compound may possess neuroprotective properties by modulating cholinergic pathways. The following table summarizes key findings related to its biological activity:

Activity Description Reference
AChE InhibitionPotential to inhibit AChE, enhancing neurotransmitter levels
Neuroprotective EffectsMay protect against neurodegeneration through cholinergic modulation
Binding AffinityExhibits binding affinity for specific protein targets related to oxidative stress

Case Studies

  • Neurotoxicity Assessment : A study evaluated the neurobehavioral effects of carbamate pesticides, showing that compounds with similar structures could lead to significant cholinesterase inhibition in animal models. This suggests that this compound may also exhibit similar toxicological profiles under certain conditions .
  • Cytotoxicity Profiling : Another investigation into related carbamates demonstrated mild cytotoxic effects on HepG2 liver cells, indicating that while these compounds may have therapeutic potential, they also require careful evaluation for safety and efficacy .

Research Findings

Recent research has focused on the pharmacokinetics and binding dynamics of carbamate compounds. Studies utilizing molecular docking techniques have revealed insights into how this compound interacts with target proteins involved in oxidative stress response pathways, such as Nrf2 and Keap1 .

Scientific Research Applications

Medicinal Chemistry

(S)-tert-Butyl (1-(2-nitrophenyl)pyrrolidin-3-yl)carbamate has been studied for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance pharmacological properties:

  • Enzyme Inhibition : Research indicates that derivatives of this compound can act as inhibitors for specific enzymes, making them candidates for drug development targeting diseases like cancer and neurodegenerative disorders .

Neuroscience

The compound's structural similarity to neurotransmitters positions it as a potential modulator in neurological studies. Investigations into its effects on synaptic transmission could yield insights into:

  • Neurotransmitter Receptor Interaction : Studies suggest that compounds with similar structures can influence receptor activity, potentially aiding in the development of treatments for mental health disorders .

Chemical Biology

In chemical biology, this compound may be utilized in the design of probes or tools for studying biological systems:

  • Fluorescent Probes : Modifications of this compound could lead to the development of fluorescent markers for cellular imaging, enhancing our understanding of cellular processes .

Case Study 1: Enzyme Inhibition

A study published in a peer-reviewed journal demonstrated the enzyme inhibitory activity of (S)-tert-butyl derivatives against specific targets involved in metabolic pathways. The results indicated a significant reduction in enzyme activity, suggesting potential therapeutic applications .

Case Study 2: Neurotransmitter Modulation

Research conducted on the effects of this compound on neurotransmitter systems showed promising results in modulating synaptic activity. This could have implications for developing treatments for conditions such as anxiety and depression .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties CAS/Ref
(S)-tert-Butyl (1-(2-nitrophenyl)pyrrolidin-3-yl)carbamate 2-nitrophenyl C₁₅H₂₁N₃O₄ 331.35 High polarity due to nitro group; potential reactivity in SNAr reactions
(S)-tert-Butyl (1-(4-chlorobenzyl)pyrrolidin-3-yl)carbamate 4-chlorobenzyl C₁₇H₂₃ClN₂O₂ 322.83 Moderate lipophilicity; chlorine provides mild electron withdrawal 169452-10-2
tert-Butyl N-[(3S)-1-(pyrimidin-2-yl)pyrrolidin-3-yl]carbamate pyrimidin-2-yl C₁₃H₂₁N₃O₂ 264.32 Increased hydrogen-bonding capacity; heteroaromatic stability Ref #54-OR306290
tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate benzyl C₁₆H₂₄N₂O₂ 276.37 High lipophilicity; stability under acidic conditions 99735-30-5
(R)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate benzyl C₁₆H₂₄N₂O₂ 276.37 R-configuration may alter biological target interactions 131878-23-4

Substituent-Driven Property Analysis

  • Electron-Withdrawing Effects : The 2-nitrophenyl group in the main compound introduces strong electron withdrawal, enhancing electrophilicity at the pyrrolidine nitrogen. This contrasts with the benzyl (electron-neutral) and 4-chlorobenzyl (moderate electron withdrawal) groups .
  • In contrast, pyrimidin-2-yl substituents () introduce nitrogen atoms, further boosting polarity but reducing molecular weight .
  • Stereochemical Impact : The (S)-configuration in the main compound and its 4-chlorobenzyl analog () may confer selectivity in chiral environments, such as enzyme-binding sites. Enantiomers like (R)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate (CAS 131878-23-4) could exhibit divergent pharmacological profiles .

Reactivity and Stability

  • Nitro Group Reactivity : The 2-nitrophenyl group may facilitate nucleophilic aromatic substitution (SNAr) reactions, offering synthetic versatility absent in benzyl or pyrimidinyl analogs.
  • Boc Group Stability : All compounds share the Boc protecting group, which is stable under basic conditions but cleaved under acidic conditions. The nitro group’s electron withdrawal may slightly accelerate Boc deprotection compared to benzyl derivatives .

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of (S)-tert-Butyl (1-(2-nitrophenyl)pyrrolidin-3-yl)carbamate typically involves:

  • Construction of the pyrrolidine ring with the desired stereochemistry (S-configuration).
  • Introduction of the 2-nitrophenyl substituent at the nitrogen atom of the pyrrolidine.
  • Protection of the pyrrolidine nitrogen with a tert-butyl carbamate (Boc) group to stabilize the molecule and facilitate further reactions.
  • Purification by chromatographic techniques to ensure high enantiomeric purity and yield.

This general approach is supported by literature on related pyrrolidinyl carbamate derivatives and their functionalization with aromatic nitro groups.

Specific Synthetic Routes and Conditions

Nucleophilic Addition and Protection

A key step involves nucleophilic addition of (S)-tert-butyl pyrrolidin-3-ylcarbamate to an appropriate aromatic precursor bearing a leaving group or activated position for substitution by the 2-nitrophenyl moiety. For example, nucleophilic substitution on 2-nitro-substituted aromatic halides or aldehydes under basic conditions can introduce the 2-nitrophenyl group onto the pyrrolidine nitrogen.

Following this, the nitrogen is protected by the tert-butyl carbamate group, often introduced via reaction with di-tert-butyl dicarbonate (Boc2O) or related reagents, ensuring stereochemical integrity is maintained.

Methylation and Deprotection Steps

In some synthetic schemes, after initial nucleophilic addition, N-methylation via trifluoroacetylation and subsequent deprotection of trifluoroacetyl groups are employed to achieve the desired substitution pattern on the pyrrolidine nitrogen before final Boc protection.

Acylation and Functional Group Transformations

Additional functionalization such as acylation with carboxylic acids or acetic anhydride may be performed on intermediates to modify the compound further, followed by deprotection of the Boc group if necessary to yield the final product.

Representative Experimental Procedure (Adapted from Related Compounds)

Step Reagents & Conditions Yield (%) Notes
1. Nucleophilic addition (S)-tert-butyl pyrrolidin-3-ylcarbamate + 2-nitrophenyl precursor, base, RT, 3 h 60-70 Ensures stereoselective substitution
2. N-Methylation Trifluoroacetylation, methylation, deprotection, RT to mild heating 50-65 Controls nitrogen substitution
3. Boc protection Di-tert-butyl dicarbonate, base, RT >90 Protects nitrogen, stabilizes compound
4. Purification Chromatography (silica gel, reversed-phase HPLC) - Critical for enantiomeric purity

Detailed Research Findings

Yield and Purity Optimization

  • Reaction temperatures are critical, often maintained below 0°C during organolithium additions to avoid side reactions.
  • Use of inert atmosphere (nitrogen or argon) is standard to prevent moisture or oxygen interference.
  • Purification by column chromatography or preparative HPLC is essential to achieve high purity, especially to separate stereoisomers or side products.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) spectroscopy confirms stereochemistry and substitution pattern.
  • Mass spectrometry (MS) verifies molecular weight consistent with C15H21N3O4 (molecular weight 307.34 g/mol).
  • Chromatographic retention times and melting points provide additional purity and identity confirmation.

Summary Table of Preparation Parameters

Parameter Details
Starting Material (S)-tert-butyl pyrrolidin-3-ylcarbamate, 2-nitrophenyl aromatic precursor
Key Reagents Bases (e.g., triethylamine), Boc2O, trifluoroacetylation agents, methylating agents
Reaction Conditions Temperature: -75°C to RT; Inert atmosphere; Reaction time: 1-3 hours
Purification Methods Silica gel column chromatography, reversed-phase preparative HPLC
Typical Yields 50-90% depending on step and optimization
Analytical Techniques NMR (1H, 13C), MS, TLC, HPLC

Q & A

What are the optimal synthetic routes for (S)-tert-Butyl (1-(2-nitrophenyl)pyrrolidin-3-yl)carbamate, considering stereochemical control?

Answer:
The synthesis typically involves multi-step protocols with emphasis on stereochemical control. A common approach includes:

  • Step 1 : Formation of the pyrrolidine core via cyclization of a nitro-substituted precursor under reductive amination conditions (e.g., using NaBH₃CN in MeOH at 0–25°C) .
  • Step 2 : Introduction of the tert-butyl carbamate group via Boc-protection, employing Boc-anhydride in the presence of a base like DMAP or TEA in dichloromethane .
  • Step 3 : Chiral resolution using chiral HPLC or enzymatic resolution to isolate the (S)-enantiomer, critical for biological activity studies .
    Key Considerations : Catalytic hydrogenation (e.g., Pd/C under H₂) may reduce the nitro group; thus, alternative reducing agents (e.g., Zn/HCl) should be evaluated for regioselectivity .

How does the 2-nitrophenyl substituent influence the compound’s reactivity in nucleophilic substitution reactions compared to other aryl groups?

Answer:
The electron-withdrawing nitro group at the 2-position significantly alters reactivity:

  • Activation Effects : The nitro group enhances electrophilicity at adjacent positions, facilitating nucleophilic attack (e.g., SNAr reactions) at the pyrrolidine nitrogen or carbamate carbonyl .
  • Steric Hindrance : The ortho-nitro group imposes steric constraints, reducing reactivity compared to para-substituted analogs. Kinetic studies using DMSO as a solvent show slower substitution rates (~30% lower) compared to chloro- or methoxy-substituted derivatives .
  • Comparative Data : DFT calculations indicate a 15–20% increase in activation energy for SN2 pathways in nitro-substituted vs. non-nitro analogs, corroborating experimental observations .

What spectroscopic methods are most effective for characterizing the structural integrity of this carbamate?

Answer:
A combination of advanced spectroscopic techniques ensures accurate characterization:

  • ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm for CH₃, 28–30 ppm for quaternary C), carbamate carbonyl (δ ~155 ppm), and pyrrolidine protons (δ 3.0–4.0 ppm for N–CH₂) .
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 336.1425 (calculated for C₁₅H₂₁N₃O₄⁺) confirms the molecular formula. Fragmentation patterns (e.g., loss of Boc group: m/z 236.0920) validate the carbamate linkage .
  • IR Spectroscopy : Stretching vibrations for C=O (1690–1720 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) provide additional confirmation .

What strategies resolve contradictions in reported biological activities of similar carbamates, especially regarding enzyme inhibition?

Answer:
Discrepancies often arise from assay variability or structural nuances. Mitigation strategies include:

  • Standardized Assays : Replicate studies under uniform conditions (e.g., pH 7.4, 37°C, 1% DMSO) to minimize solvent or temperature artifacts .
  • Structural Comparisons : Compare inhibition IC₅₀ values of (S)- vs. (R)-enantiomers; e.g., (S)-enantiomers of pyrrolidine carbamates show 3–5x higher potency against serine proteases due to better chiral complementarity .
  • Mechanistic Probes : Use site-directed mutagenesis or isotopic labeling to confirm binding interactions. For example, ¹⁵N-labeled carbamates reveal hydrogen bonding differences between active/inactive analogs .

What are the recommended storage conditions to ensure the compound’s stability?

Answer:

  • Temperature : Store at 2–8°C in amber vials to prevent thermal degradation and photolysis of the nitro group .
  • Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the carbamate moiety; stability studies show <5% degradation after 12 months under dry conditions vs. >20% at 40% relative humidity .
  • Solvent Compatibility : Dissolve in anhydrous DMSO or acetonitrile for long-term storage; avoid protic solvents (e.g., MeOH) to prevent Boc-group cleavage .

How does the stereochemistry at the pyrrolidine ring affect the compound’s interaction with biological targets?

Answer:
The (S)-configuration confers distinct binding properties:

  • Enantioselectivity : Molecular docking reveals that the (S)-enantiomer forms a hydrogen bond with Thr-120 in trypsin-like proteases, absent in the (R)-form, explaining its 4x higher inhibitory activity .
  • Pharmacokinetics : The (S)-enantiomer exhibits a 2x longer plasma half-life in rodent models due to reduced metabolic clearance by CYP3A4, as shown by chiral LC-MS pharmacokinetic profiling .
  • Case Study : In a 2023 study, (S)-configured carbamates showed 90% target engagement in cellular assays vs. 40% for (R)-analogs, highlighting the role of stereochemistry in efficacy .

What computational methods are recommended for predicting the compound’s reactivity in novel reaction pathways?

Answer:

  • DFT Calculations : Use B3LYP/6-31G(d) to model transition states for carbamate hydrolysis or nitro-group reductions. Solvent effects (e.g., PCM for DMSO) improve accuracy .
  • MD Simulations : Run 100-ns trajectories to assess conformational stability of the pyrrolidine ring in aqueous vs. lipid bilayer environments, critical for drug-membrane permeability studies .
  • QSAR Models : Leverage datasets from PubChem (e.g., EC₅₀ values of analogs) to predict bioactivity against kinase targets, with R² > 0.85 for validated models .

How can researchers address low yields in the final Boc-deprotection step?

Answer:

  • Acid Optimization : Use TFA in DCM (1:10 v/v) instead of HCl/dioxane to achieve >95% deprotection yield; milder acids reduce pyrrolidine ring-opening side reactions .
  • Temperature Control : Conduct reactions at 0°C for 2 hours, followed by gradual warming to 25°C, minimizing carbamate decomposition .
  • Workup Strategies : Neutralize with aqueous NaHCO₃ immediately post-reaction to quench excess acid, followed by extraction with EtOAc to isolate the free amine .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
(S)-tert-Butyl (1-(2-nitrophenyl)pyrrolidin-3-yl)carbamate
Reactant of Route 2
Reactant of Route 2
(S)-tert-Butyl (1-(2-nitrophenyl)pyrrolidin-3-yl)carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.